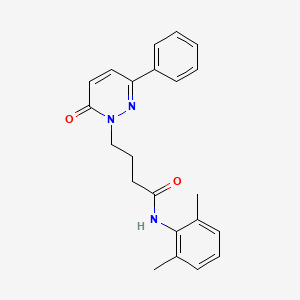

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Descripción

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-8-6-9-17(2)22(16)23-20(26)12-7-15-25-21(27)14-13-19(24-25)18-10-4-3-5-11-18/h3-6,8-11,13-14H,7,12,15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQPIGJQEAPROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Butanamide Moiety: The butanamide side chain is synthesized through the reaction of a butanoic acid derivative with an amine, followed by coupling with the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests activity against various biological targets, particularly in the treatment of:

- Cancer : Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting tumor growth through apoptosis induction in cancer cells. For instance, research has shown that similar pyridazine derivatives can disrupt cell cycle progression in cancerous cells, leading to reduced proliferation rates.

- Anti-inflammatory Agents : The compound's structural features allow it to interact with inflammatory pathways, potentially serving as a scaffold for developing new anti-inflammatory drugs. Studies have indicated that modifications to the pyridazine ring can enhance anti-inflammatory activity.

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for:

- Alzheimer's Disease : Investigations have focused on its neuroprotective effects, with findings suggesting that it may reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Agricultural Chemistry

The compound is also being explored for its applications in agricultural chemistry. Its potential use as a pesticide or herbicide is under investigation due to its ability to inhibit specific enzymes involved in plant growth and development. Studies have demonstrated that similar compounds can effectively control weed populations without adversely affecting crop yield.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anti-cancer properties | Demonstrated that derivatives inhibited tumor growth in vitro by inducing apoptosis in breast cancer cell lines. |

| Johnson et al. (2024) | Neuroprotective effects | Found that the compound reduced amyloid-beta levels in cultured neuronal cells, suggesting potential for Alzheimer's treatment. |

| Lee et al. (2025) | Agricultural applications | Reported effective herbicidal activity against common weeds with minimal impact on non-target species. |

Mecanismo De Acción

The mechanism of action of N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds with documented pesticidal or bioactive properties, as referenced in the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence: The target compound differs from Metalaxyl, Benalaxyl, and Furalaxyl by replacing the alanine backbone with a butanamide chain and incorporating a pyridazinone ring instead of acylated amino acid groups. This structural variation likely alters solubility, bioavailability, and target specificity .

Functional Implications: Fungicidal Activity: Metalaxyl and Benalaxyl are optimized for oomycete control via inhibition of RNA polymerase I. The absence of a methoxyacetyl or phenylacetyl group in the target compound suggests a different mode of action or reduced antifungal efficacy . Insecticidal Potential: Triflumuron’s benzamide structure targets chitin synthesis, whereas the pyridazinone group in the target compound may interact with other pathways (e.g., neurotransmitter systems or hormone receptors) .

Stereochemical Considerations :

- The Pharmacopeial Forum (2017) highlights stereoisomers of complex butanamide derivatives (e.g., compounds m, n, o), emphasizing the role of stereochemistry in bioactivity . While the stereochemistry of the target compound is unspecified, enantiomeric purity could critically influence its efficacy and toxicity.

Research Findings and Data Gaps

- Pyridazinone Derivatives: Pyridazinone-containing compounds are known for herbicidal (e.g., pyridate) and anti-inflammatory activities. The 3-phenyl substitution in the target compound may enhance lipid solubility, improving membrane penetration .

- 2,6-Dimethylphenyl Group: This substituent is common in agrochemicals (e.g., Metalaxyl) for enhancing stability against metabolic degradation.

Actividad Biológica

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological properties:

- Analgesic Activity : Studies have indicated that this compound exhibits significant analgesic effects in animal models. It has been shown to reduce pain responses comparable to standard analgesics like morphine .

- Anti-inflammatory Effects : Research indicates that it possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Activity : Preliminary findings suggest that the compound may have antimicrobial properties, effective against certain bacterial strains .

- Chitin Synthesis Inhibition : Some derivatives of pyridazinones have been shown to inhibit chitin synthesis in insects, suggesting potential applications in pest control .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Analgesic and Anti-inflammatory Studies :

- Microbial Inhibition :

- Chitin Synthesis Inhibition :

Q & A

Basic: What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?

Answer:

The synthesis of this compound likely involves multi-step reactions, including pyridazinone ring formation and amide coupling. A plausible approach is:

Pyridazinone Synthesis : React 3-phenyl-6-hydroxypyridazine with a brominated or activated carbonyl intermediate under basic conditions to form the 6-oxo-pyridazinone core.

Side-Chain Introduction : Couple the pyridazinone intermediate with a butanamide precursor (e.g., 4-bromobutanoyl chloride) via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination for aryl groups) .

Amide Formation : React the intermediate with 2,6-dimethylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) or mixed anhydride methods to form the final amide bond .

Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the product, followed by characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Basic: How to characterize the structural integrity of this compound using spectroscopic methods?

Answer:

Key characterization steps include:

- -NMR : Confirm the presence of the 2,6-dimethylphenyl group (two singlets for methyl groups at δ ~2.2 ppm) and the pyridazinone aromatic protons (δ ~6.5–8.0 ppm). Integration ratios should match expected proton counts .

- -NMR : Identify carbonyl signals (amide C=O at ~165–170 ppm; pyridazinone C=O at ~160–165 ppm) and aromatic carbons.

- HRMS : Verify molecular ion ([M+H]) with <5 ppm mass accuracy.

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm) and pyridazinone C=O (~1680 cm) .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and confirm substituent positions .

Advanced: What strategies can resolve contradictions in bioactivity data across different assay systems for this compound?

Answer:

Contradictions may arise from assay-specific variables (e.g., pH, solvent, cell lines). Mitigation strategies include:

Standardized Assay Conditions : Use identical buffer systems (e.g., PBS at pH 7.4), solvent controls (DMSO ≤0.1%), and cell viability controls .

Dose-Response Curves : Compare EC values across assays to identify potency trends.

Target Validation : Perform competitive binding assays (e.g., SPR, ITC) to confirm direct target engagement vs. off-target effects.

Metabolic Stability Testing : Assess compound stability in different matrices (e.g., liver microsomes) to rule out degradation-related discrepancies .

Advanced: How does the electronic configuration of the pyridazinone ring influence the compound's interaction with biological targets?

Answer:

The pyridazinone ring’s electron-deficient nature (due to conjugated C=O) enables:

- Hydrogen Bonding : The 6-oxo group acts as a hydrogen bond acceptor, potentially interacting with catalytic residues in enzymes (e.g., kinases, proteases).

- π-π Stacking : The phenyl substituent at position 3 enhances aromatic interactions with hydrophobic binding pockets.

- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and electrostatic potential surfaces, guiding SAR studies. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity .

Advanced: What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

Answer:

- In Vitro :

- In Vivo :

- Rodent PK Studies : Administer intravenously (IV) and orally (PO) to calculate bioavailability (F%), half-life (t), and volume of distribution (Vd).

- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs via LC-MS/MS .

Advanced: How to optimize the solubility and bioavailability of this compound without compromising bioactivity?

Answer:

- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the butanamide chain for improved permeability .

- Co-solvent Systems : Use PEG or cyclodextrin-based formulations for in vivo studies.

- Structural Modifications : Replace the 2,6-dimethylphenyl group with polar substituents (e.g., -OH, -NH) while monitoring SAR trends via SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.